2',3',4',5',6'-Pentafluoroacetophenone

Catalog No.
S1532752
CAS No.
652-29-9
M.F
C8H3F5O
M. Wt
210.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',4',5',6'-Pentafluoroacetophenone

CAS Number

652-29-9

Product Name

2',3',4',5',6'-Pentafluoroacetophenone

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)ethanone

Molecular Formula

C8H3F5O

Molecular Weight

210.1 g/mol

InChI

InChI=1S/C8H3F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3

InChI Key

FBGHCYZBCMDEOX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Synonyms

2.3.4.5.6-Pentafluoroacetophenone

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Asymmetric synthesis of chiral alcohols:

2',3',4',5',6'-Pentafluoroacetophenone has been utilized as a substrate in the asymmetric synthesis of chiral alcohols. A study published in the journal "Tetrahedron Letters" demonstrated the successful application of ketoreductase isolated from the cyanobacterium Synechococcus sp. strain PCC 7942 to achieve the asymmetric reduction of 2',3',4',5',6'-pentafluoroacetophenone to yield a chiral alcohol with high enantioselectivity []. This research highlights the potential of 2',3',4',5',6'-pentafluoroacetophenone as a valuable starting material for the synthesis of enantiopure alcohols, which are essential building blocks in various pharmaceutical and agrochemical applications.

2',3',4',5',6'-Pentafluoroacetophenone is an aromatic ketone characterized by the presence of five fluorine atoms attached to the phenyl ring of acetophenone. Its molecular formula is C8H3F5O\text{C}_8\text{H}_3\text{F}_5\text{O} with a molecular weight of approximately 210.1 g/mol. The compound appears as a clear, colorless to pale yellow liquid with a melting point of 130.5 °C and a boiling point ranging from 130 to 131 °C . It is known for its reactivity due to the electronegative fluorine atoms, which significantly influence its chemical properties and biological activity.

The mechanism of action for 2',3',4',5',6'-pentafluoroacetophenone is not directly applicable as it's not a biological compound. However, its role as a substrate in enzymatic reactions involving ketoreductases involves the reduction of the carbonyl group (C=O) to a hydroxyl group (C-OH) by the enzyme [].

  • Toxicity: Specific data on toxicity is limited. However, due to the presence of fluorine atoms, it's advisable to handle this compound with care, as fluorinated compounds can be corrosive and potentially toxic upon ingestion or inhalation [].
  • Flammability: Flash point is reported to be 65 °C, indicating flammability. Exercise caution near heat sources and open flames [].
  • Reactivity: Can react with strong oxidizing agents and strong bases [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling this compound [].
  • Follow proper disposal procedures for hazardous waste.
. Notably, it can undergo nucleophilic substitutions due to the electrophilic nature of the carbonyl group. The compound has been studied for its clustering reactions with fluoride anions, where it forms complexes that are relevant in gas-phase chemistry . The enthalpy change for these reactions has been reported as ΔrH°=157±8.4kJ mol\Delta rH°=157\pm 8.4\,\text{kJ mol} and ΔrG°=121±8.4kJ mol\Delta rG°=121\pm 8.4\,\text{kJ mol} .

Several synthesis methods for 2',3',4',5',6'-pentafluoroacetophenone have been documented:

  • Fluorination of Acetophenone: This method involves the direct fluorination of acetophenone using fluorinating agents.
  • Reactions with Perfluorinated Reagents: The compound can also be synthesized through reactions involving perfluorinated compounds, which introduce fluorine atoms onto the aromatic ring.
  • Catalytic Methods: Recent approaches utilize catalytic systems to facilitate the introduction of fluorine into organic substrates, enhancing yield and selectivity .

2',3',4',5',6'-Pentafluoroacetophenone has several notable applications:

  • Reagent in Organic Synthesis: It serves as a versatile reagent in various organic synthesis processes, including the synthesis of chiral alcohols using ketoreductase enzymes isolated from cyanobacteria .
  • Photochemical Studies: Its unique properties make it suitable for studies involving photo

Interaction studies involving 2',3',4',5',6'-pentafluoroacetophenone focus on its behavior in different chemical environments. Under UV irradiation, it can engage in hydrogen abstraction reactions, particularly in micellar solutions, which can affect its reactivity and stability. These interactions are crucial for understanding its role in organic synthesis and potential environmental impacts.

Several compounds share structural similarities with 2',3',4',5',6'-pentafluoroacetophenone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
AcetophenoneC8H8OLacks fluorine substituents; less reactive
Pentafluorobenzoyl chlorideC7ClF5OContains chlorine instead of hydrogen; more reactive
TrifluoroacetophenoneC9H7F3OContains three fluorines; less electronegative
2,4-DifluoroacetophenoneC8H6F2OContains two fluorines; moderate reactivity

The presence of five fluorine atoms in 2',3',4',5',6'-pentafluoroacetophenone significantly enhances its electrophilicity and reactivity compared to these similar compounds, making it particularly useful in specialized chemical applications.

XLogP3

2.1

Melting Point

130.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

652-29-9

Wikipedia

2',3',4',5',6'-Pentafluoroacetophenone

Dates

Modify: 2023-08-15

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